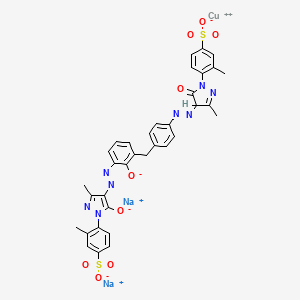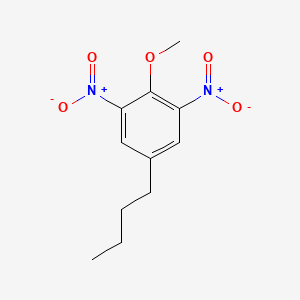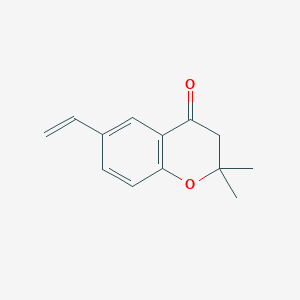
2,2-Dimethyl-6-vinylchroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-6-vinylchroman-4-one is a chemical compound with the molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol It belongs to the class of chromanones, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-vinylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-6-vinylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromanones. Substitution reactions result in various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-6-vinylchroman-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-6-vinylchroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-6-vinylchroman-4-one can be compared with other similar compounds such as:
Chroman-4-one: Lacks the vinyl group and exhibits different biological activities.
Chroman-2-one: Has a different substitution pattern and chemical reactivity.
Flavanone: A related compound with a similar bicyclic structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
79694-76-1 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
6-ethenyl-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C13H14O2/c1-4-9-5-6-12-10(7-9)11(14)8-13(2,3)15-12/h4-7H,1,8H2,2-3H3 |
InChI-Schlüssel |
OKOIYQKVDCIBFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)
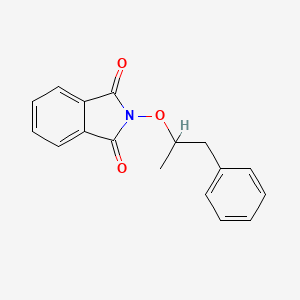
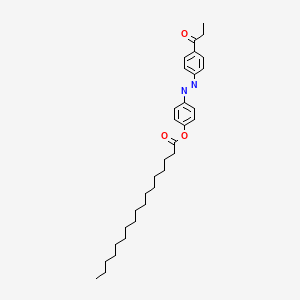
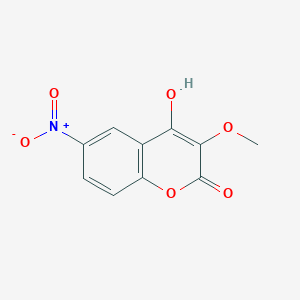
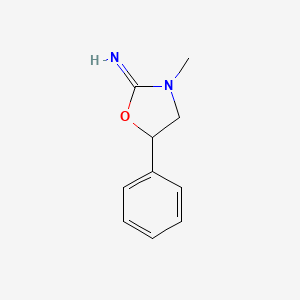
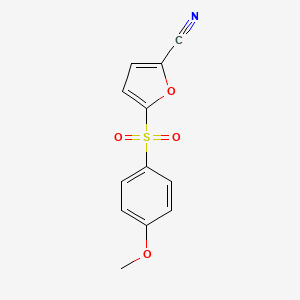
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
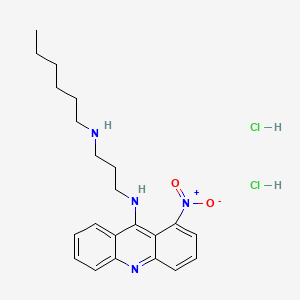
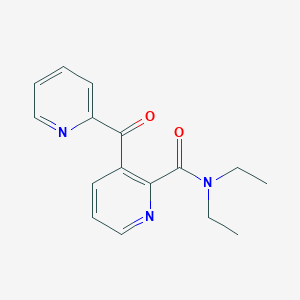
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
